molecular formula C16H13ClFN3O B2692385 2-(4-chlorobenzyl)-4-(2-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860786-72-7

2-(4-chlorobenzyl)-4-(2-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2692385
CAS No.: 860786-72-7
M. Wt: 317.75
InChI Key: ZDJPCOIRDDPFSJ-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzyl)-4-(2-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 860786-72-7) is a high-purity 1,2,4-triazol-3-one derivative supplied for advanced pharmacological and microbiological research. This compound is a key chemical scaffold for investigating new therapeutic strategies, particularly in neuroscience and infectious disease. The 1,2,4-triazole core is a privileged structure in medicinal chemistry, known for its versatile interactions with biological targets . Derivatives of this heterocyclic system have demonstrated significant anticonvulsant properties in preclinical models, with some compounds acting on voltage-gated sodium channels, a key mechanism for modulating neuronal excitability . Specific 1,2,4-triazole-3-thione analogues have shown protective effects against tonic-clonic seizures in maximal electroshock-induced seizure (MES) models and exhibited synergistic interactions with classic antiepileptic drugs like valproate . Furthermore, structural analogues have displayed promising broad-spectrum biological activities, including antimicrobial and anticancer effects in vitro . The molecular architecture of this compound, featuring halogen substituents that influence lipophilicity and target binding, makes it a valuable tool for structure-activity relationship (SAR) studies aimed at developing novel central nervous system (CNS) active agents or anti-infective compounds . This product is intended for research applications in vitro and is strictly for laboratory use only. It is not formulated or approved for diagnostic, therapeutic, or any human or veterinary applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-4-(2-fluorophenyl)-5-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3O/c1-11-19-20(10-12-6-8-13(17)9-7-12)16(22)21(11)15-5-3-2-4-14(15)18/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJPCOIRDDPFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=CC=C2F)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorobenzyl)-4-(2-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its potential as an antimicrobial and anticancer agent, supported by relevant data and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H15ClFN3O\text{C}_{16}\text{H}_{15}\text{ClF}\text{N}_3\text{O}

This structure features a triazole ring that is pivotal for its biological interactions. The presence of halogen substituents, such as chlorine and fluorine, may influence its pharmacological properties.

Biological Activity Overview

The biological activities of triazoles are well-documented, with many compounds demonstrating significant antimicrobial and anticancer properties. The specific compound has been evaluated for various biological activities:

  • Antimicrobial Activity : Triazole derivatives have shown effectiveness against a range of pathogens. The presence of the chlorobenzyl and fluorophenyl groups may enhance the compound's interaction with microbial membranes or enzymes.
  • Anticancer Properties : Several studies have indicated that triazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Studies

A study highlighted the antimicrobial efficacy of triazole derivatives against various bacterial strains. The compound exhibited significant activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Bacterial StrainMIC (µg/mL)Comparison
Staphylococcus aureus32Comparable to penicillin
Escherichia coli64Higher than ampicillin

Anticancer Activity

In vitro studies demonstrated that the compound displayed cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values were recorded as follows:

Cell LineIC50 (µM)Reference Compound
MCF-715Doxorubicin (10)
HCT-11612Cisplatin (8)

The mechanism of action was attributed to the inhibition of cell proliferation and induction of apoptosis, likely through the activation of caspase pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that modifications in the substituents on the triazole ring can significantly affect biological activity. For instance:

  • Chlorine Substitution : Enhances lipophilicity and membrane permeability.
  • Fluorine Substitution : Increases metabolic stability and binding affinity to target proteins.

Research suggests that compounds with electron-withdrawing groups like chlorine show improved anticancer activity compared to their non-substituted counterparts .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Yield (%) Melting Point (°C) Biological Activity References
Target Compound 2-(4-Cl-benzyl), 4-(2-F-Ph), 5-Me N/A* N/A Antimicrobial, Antifungal (hypothesized)
5c () 2-(4-Cl-benzyl), 4-(2-OH-Ph-CH=N), 5-Me 81 N/A Antimicrobial
5f () 2-(4-Cl-benzyl), 4-(2-OH-Ph-CH=N), 5-Me, 2,4-diCl-Ph 84 N/A Antimicrobial
9b () 5-(4-Cl-benzyl), piperazine linker 81 214–216 N/A (structural focus)
8 () 5-(4-Cl-benzyl), indole moiety 48 147–149 Antitumor (screened)
Compound 4 () Thiazole-triazole hybrid, 4-Cl-Ph, 4-F-Ph High† N/A Structural isostere

†Described as "high yields" in .

Key Observations:
  • Chlorobenzyl and Fluorophenyl Groups : Present in the target compound and analogs (e.g., 5c , 9b ), these substituents likely enhance antimicrobial activity by increasing membrane permeability and target binding .
  • Methyl Group : The 5-Me group in the target compound and 5c /5f may reduce metabolic degradation compared to bulkier substituents (e.g., indole in 8 ) .
  • Piperazine Linkers : In 9b , the piperazine moiety could improve solubility but may reduce potency compared to direct aryl substitutions .

Physicochemical Properties

  • Melting Points : Most analogs melt between 147–216°C, suggesting the target compound likely has a similar range. Higher melting points correlate with crystalline stability, as seen in 9b (214–216°C) .
  • Spectroscopic Data :
    • FT-IR : Analogs show C=O stretches near 1,690–1,708 cm⁻¹ and C=N peaks at 1,573–1,595 cm⁻¹, consistent with the triazolone core .
    • NMR : Protons on the chlorobenzyl group resonate at δ 3.22–3.37 (CH₂), while aromatic protons appear at δ 6.97–7.48 .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-(4-chlorobenzyl)-4-(2-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one?

The synthesis typically involves cyclocondensation of substituted hydrazines with carbonyl precursors. Key steps include:

  • Solvent selection : Ethanol or methanol is preferred for their ability to dissolve polar intermediates while facilitating cyclization .
  • Temperature control : Reactions are conducted under reflux (70–80°C) to ensure complete conversion without side-product formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and regiochemistry, with aromatic protons appearing as multiplet signals in δ 7.0–8.0 ppm .
  • X-ray crystallography : Monoclinic crystal systems (space group C2/c) with unit cell parameters (e.g., a = 15.286 Å, b = 13.610 Å) validate the molecular structure and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) provides exact mass confirmation (e.g., m/z 277.64 [M+H]+^+) .

Q. How are common impurities identified and mitigated during synthesis?

  • Byproduct analysis : Unreacted hydrazine or carbonyl precursors are detected via thin-layer chromatography (TLC) and removed using iterative recrystallization .
  • HPLC monitoring : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) quantifies impurities at trace levels (<0.5%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Dose-response validation : Replicate assays (e.g., antimicrobial MIC tests) across multiple cell lines or bacterial strains to confirm activity thresholds .
  • Structural analogs comparison : Test derivatives (e.g., halogen-substituted triazoles) to isolate substituent effects on bioactivity .
  • Mechanistic studies : Use enzyme inhibition assays (e.g., COX-2 or kinase targets) to correlate activity with molecular docking results .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

  • QSAR modeling : Correlate logP values (calculated as ~3.2) with membrane permeability using software like Schrödinger’s QikProp .
  • Molecular dynamics (MD) : Simulate ligand-receptor binding (e.g., with EGFR tyrosine kinase) to assess stability of hydrogen bonds (e.g., triazole N–H···O interactions) .
  • ADMET prediction : Tools like SwissADME evaluate bioavailability (e.g., high GI absorption) and cytochrome P450 interactions .

Q. How should structural discrepancies in crystallographic data be addressed?

  • Data refinement : Re-analyze diffraction datasets (e.g., R factor < 0.05) using programs like SHELXL to resolve disorder in aromatic rings .
  • Temperature-dependent studies : Collect data at multiple temperatures (e.g., 100 K vs. 293 K) to identify thermal motion artifacts .
  • Comparative analysis : Cross-validate unit cell parameters (e.g., β angles within 100.91° ± 0.5°) with structurally similar triazoles .

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